molecular formula C22H17F3N2O4 B280208 2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B280208
M. Wt: 430.4 g/mol
InChI Key: IEJPSHGGOKIQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a carbonitrile group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactionsThe chromene ring is then constructed through a cyclization reaction, and the amino and carbonitrile groups are introduced in the final steps through nucleophilic substitution and cyanation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.

    Substitution: The amino and phenoxy groups can undergo nucleophilic substitution reactions to introduce new substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and trifluoromethyl-substituted organic molecules. Examples include:

Uniqueness

What sets 2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C22H17F3N2O4

Molecular Weight

430.4 g/mol

IUPAC Name

2-amino-5-oxo-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H17F3N2O4/c23-22(24,25)12-3-1-4-13(9-12)29-11-14-7-8-18(30-14)19-15(10-26)21(27)31-17-6-2-5-16(28)20(17)19/h1,3-4,7-9,19H,2,5-6,11,27H2

InChI Key

IEJPSHGGOKIQHX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)C1

Origin of Product

United States

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